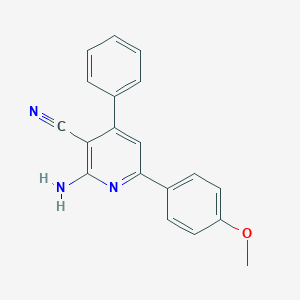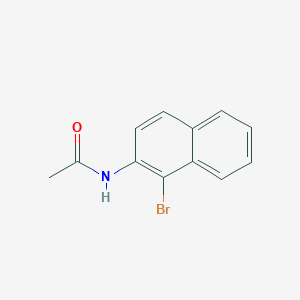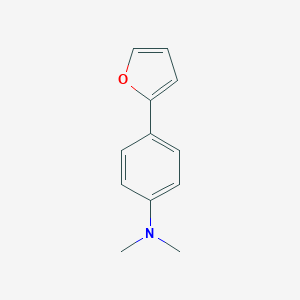
2-(4-Dimethylaminophenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Dimethylaminophenyl)furan is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a furan ring and a dimethylamino group attached to the phenyl ring. The compound is also known as DMABF and has a molecular formula of C14H15NO.
Wirkmechanismus
The mechanism of action of 2-(4-Dimethylaminophenyl)furan is not well understood. However, it is believed that the compound interacts with certain receptors in the brain, leading to changes in neurotransmitter levels and ultimately affecting various physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(4-Dimethylaminophenyl)furan can affect various physiological processes, including mood regulation, cognition, and memory. The compound has been found to enhance cognitive function and improve memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(4-Dimethylaminophenyl)furan in lab experiments is its excellent electroluminescence properties, which make it an efficient emitter in OLEDs. However, the compound's mechanism of action is not well understood, which makes it challenging to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Dimethylaminophenyl)furan. One area of interest is in the development of new OLEDs that utilize the compound's unique properties. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease, where the compound's ability to enhance cognitive function and memory could be beneficial. Further research is needed to better understand the compound's mechanism of action and potential applications in various scientific fields.
Synthesemethoden
The synthesis of 2-(4-Dimethylaminophenyl)furan involves the reaction of 4-dimethylaminophenylboronic acid with furan-2-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
2-(4-Dimethylaminophenyl)furan has been extensively studied for its potential applications in various scientific fields. One of the primary research areas is in the development of organic light-emitting diodes (OLEDs). The compound has been found to exhibit excellent electroluminescence properties and can be used as an efficient emitter in OLEDs.
Eigenschaften
CAS-Nummer |
100191-85-3 |
|---|---|
Produktname |
2-(4-Dimethylaminophenyl)furan |
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-(furan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3 |
InChI-Schlüssel |
WAYYNBUKWMFGLX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CO2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



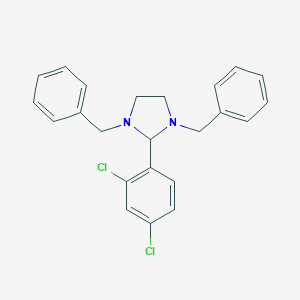
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
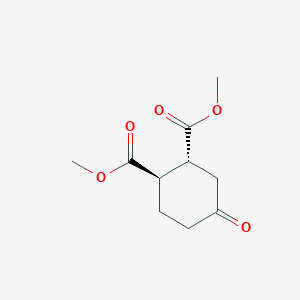
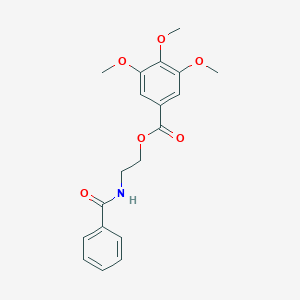
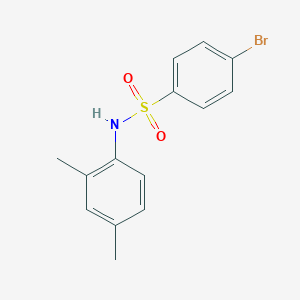
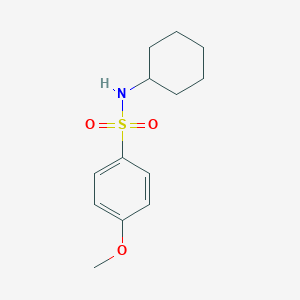
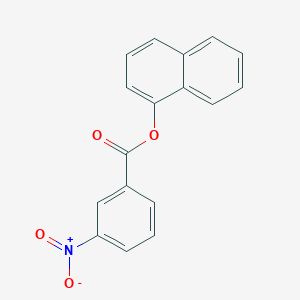
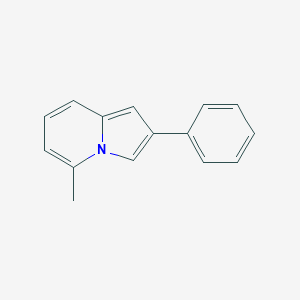
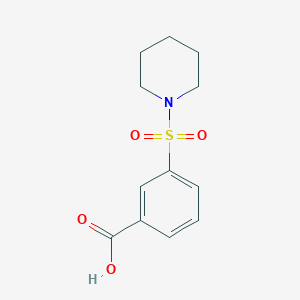
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
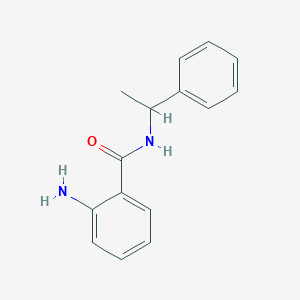
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)
